Cas no 1162054-86-5 ((2S)-1-methoxypropan-2-amine hydrochloride)

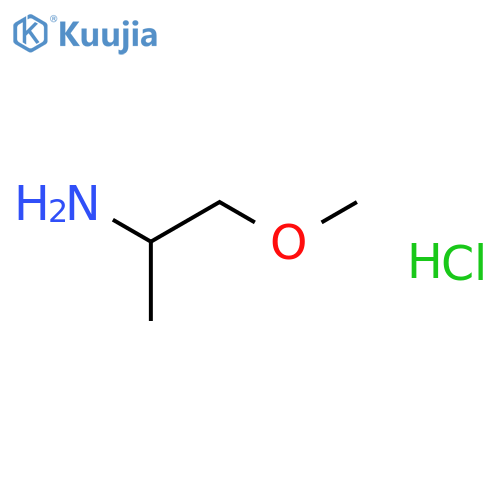

1162054-86-5 structure

商品名:(2S)-1-methoxypropan-2-amine hydrochloride

CAS番号:1162054-86-5

MF:C4H12ClNO

メガワット:125.597180366516

MDL:MFCD20502233

CID:1006800

PubChem ID:54596079

(2S)-1-methoxypropan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S)-1-Methoxy-2-propanamine, hydrochloride

- (2S)-1-methoxypropan-2-amine hydrochloride

- AKOS025212592

- Z1270502316

- MFCD20502233

- (S)-1-methoxypropan-2-aminehydrochloride

- AS-42999

- (S)-1-methoxypropan-2-amine hydrochloride

- 1162054-86-5

- CS-0148795

- (S)-1-METHOXYPROPAN-2-AMINE HCL

- (2S)-1-methoxypropan-2-amine;hydrochloride

- (S)-1-Methoxy-2-propylamine Hydrochloride

- RVDUOVVHQKMQLM-WCCKRBBISA-N

- EN300-94676

- SCHEMBL14738465

- (S)-1-Methoxy-2-propylamineHydrochloride

-

- MDL: MFCD20502233

- インチ: InChI=1S/C4H11NO.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1

- InChIKey: RVDUOVVHQKMQLM-WCCKRBBISA-N

- ほほえんだ: C[C@@H](COC)N.Cl

計算された属性

- せいみつぶんしりょう: 125.0607417g/mol

- どういたいしつりょう: 125.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 30.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

(2S)-1-methoxypropan-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219435-100mg |

(S)-1-Methoxypropan-2-amine hydrochloride |

1162054-86-5 | 97% | 100mg |

¥54 | 2023-02-18 | |

| Enamine | EN300-94676-10.0g |

(2S)-1-methoxypropan-2-amine hydrochloride |

1162054-86-5 | 95% | 10.0g |

$89.0 | 2024-05-21 | |

| Enamine | EN300-94676-0.5g |

(2S)-1-methoxypropan-2-amine hydrochloride |

1162054-86-5 | 95% | 0.5g |

$32.0 | 2024-05-21 | |

| abcr | AB490060-5 g |

(S)-1-Methoxypropan-2-amine HCl; . |

1162054-86-5 | 5g |

€354.60 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y1243816-5g |

(S)-1-Methoxy-2-propylamineHydrochloride |

1162054-86-5 | 97% | 5g |

$110 | 2024-06-06 | |

| Enamine | EN300-94676-5.0g |

(2S)-1-methoxypropan-2-amine hydrochloride |

1162054-86-5 | 95% | 5.0g |

$62.0 | 2024-05-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219435-1g |

(S)-1-Methoxypropan-2-amine hydrochloride |

1162054-86-5 | 97% | 1g |

¥159.00 | 2024-08-09 | |

| abcr | AB490060-250 mg |

(S)-1-Methoxypropan-2-amine HCl; . |

1162054-86-5 | 250MG |

€93.80 | 2023-04-20 | ||

| Enamine | EN300-94676-2.5g |

(2S)-1-methoxypropan-2-amine hydrochloride |

1162054-86-5 | 95% | 2.5g |

$48.0 | 2024-05-21 | |

| Enamine | EN300-94676-5g |

(2S)-1-methoxypropan-2-amine hydrochloride |

1162054-86-5 | 95% | 5g |

$62.0 | 2023-09-01 |

(2S)-1-methoxypropan-2-amine hydrochloride 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

1162054-86-5 ((2S)-1-methoxypropan-2-amine hydrochloride) 関連製品

- 37143-54-7(2-Amino-1-methoxypropane)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1162054-86-5)(2S)-1-methoxypropan-2-amine hydrochloride

清らかである:99%

はかる:25g

価格 ($):422.0